molecular formula C12H14O5 B14391409 Methyl 4-[2-(acetyloxy)ethoxy]benzoate CAS No. 89880-74-0

Methyl 4-[2-(acetyloxy)ethoxy]benzoate

Cat. No.: B14391409
CAS No.: 89880-74-0
M. Wt: 238.24 g/mol
InChI Key: RODCIWFJYFGLGE-UHFFFAOYSA-N
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Description

Methyl 4-[2-(acetyloxy)ethoxy]benzoate is an organic compound with the molecular formula C12H14O5 It is an ester derivative of benzoic acid, characterized by the presence of an acetyloxyethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(acetyloxy)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(acetyloxy)ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(acetyloxy)ethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-[2-(acetyloxy)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(acetyloxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The acetyloxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 4-[2-(acetyloxy)ethoxy]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate: Similar structure but with an acetylphenoxy group.

    Methyl 2-hydroxy-4-methoxybenzoate: Contains a hydroxy and methoxy group instead of the acetyloxyethoxy group.

    Methyl benzoate: A simpler ester derivative of benzoic acid without additional functional groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89880-74-0

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(2-acetyloxyethoxy)benzoate

InChI

InChI=1S/C12H14O5/c1-9(13)16-7-8-17-11-5-3-10(4-6-11)12(14)15-2/h3-6H,7-8H2,1-2H3

InChI Key

RODCIWFJYFGLGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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